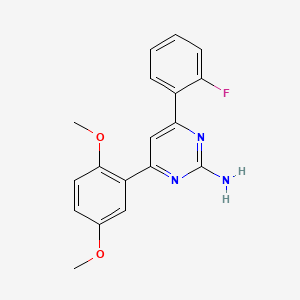
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-DMPT) is an organic compound that has been studied extensively in recent years due to its diverse range of potential applications. It is a heterocyclic amine that is composed of a pyrimidine ring and a thiophene ring, both of which are attached to a phenyl group. 4-DMPT is a versatile compound that has been used in numerous scientific experiments and research studies. Its versatility makes it an attractive candidate for a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that the thiophene ring of the compound is responsible for its biological activity. Specifically, it is believed that the thiophene ring can interact with amino acid residues in proteins and other biomolecules, resulting in changes in their structures and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have not been extensively studied. However, it has been shown to have antifungal and antibacterial activity in vitro. In addition, it has been shown to have antioxidant activity in vitro. It has also been shown to have cytotoxic activity against tumor cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its availability, low cost, and relatively simple synthesis. Additionally, it can be used as a model compound for studying the reactivity of thiophene-containing compounds. The main limitation of using 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of proteins and other biomolecules, and its biological activity is not fully understood.
Orientations Futures
The potential future applications of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. It could be used as an antifungal or antibacterial agent, or as an antioxidant. It could also be used as a model compound for studying the reactivity of thiophene-containing compounds. Additionally, it could be used to study the structure-activity relationship of heterocyclic amines and their derivatives. Finally, it could be used to develop new drugs and drug delivery systems.
Méthodes De Synthèse
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 2,5-dimethoxyphenyl isothiocyanate and 2-amino-6-thiophenylpyrimidine in aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is isolated by filtration or crystallization.
Applications De Recherche Scientifique
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyrimidine derivatives and other heterocyclic amines. It has also been used as a model compound for studying the reactivity of thiophene-containing compounds. In addition, 4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in studies of the structure-activity relationship of heterocyclic amines and their derivatives.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWNSFDPQMILLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














